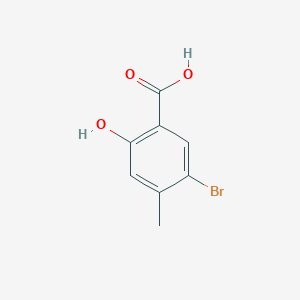

5-Bromo-2-hydroxy-4-methylbenzoic acid

Descripción

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acid derivatives are a class of organic compounds that have been the subject of extensive research due to the unique properties conferred by the halogen substituent. The introduction of a halogen atom, in this case, bromine, to the benzoic acid scaffold can significantly alter the molecule's electronic properties, lipophilicity, and reactivity. This often leads to enhanced biological activity and provides a handle for further chemical modifications. The study of these derivatives is crucial for developing new pharmaceuticals, agrochemicals, and functional materials.

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

In the realm of advanced organic synthesis, 5-Bromo-2-hydroxy-4-methylbenzoic acid serves as a versatile building block. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the carboxylic acid group can be converted into esters, amides, or other derivatives. The hydroxyl group can participate in etherification reactions, and the bromine atom can be a site for cross-coupling reactions, which are fundamental in the construction of more complex molecules.

From a medicinal chemistry perspective, the scaffold of this compound is of interest for the design and synthesis of new therapeutic agents. Halogenated compounds often exhibit improved pharmacological profiles, and the specific arrangement of functional groups in this molecule could lead to interactions with biological targets. Research into benzoic acid derivatives has shown a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.net The incorporation of this particular bromo-substituted benzoic acid into larger molecules could be a strategy to develop novel drug candidates. For example, novel benzoic acid derivatives have been synthesized and evaluated as multitarget inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are implicated in diseases such as Alzheimer's. sci-hub.se

Overview of Current Academic Research Trajectories on the Compound

Current academic research involving this compound and related compounds is multifaceted. One area of focus is the development of new synthetic methodologies that utilize this compound as a key intermediate. Researchers are continuously exploring more efficient and environmentally friendly ways to synthesize complex organic molecules, and the unique reactivity of halogenated building blocks is central to these efforts.

Another significant research trajectory is the exploration of its potential in materials science. Benzoic acid derivatives have been investigated for their ability to form self-assembling supramolecular structures, such as gels, with potential applications in environmental remediation. researcher.life The specific substitution pattern of this compound could influence its self-assembly properties and lead to the development of new functional materials.

Furthermore, computational studies are being employed to predict the properties and reactivity of such molecules. chemscene.com These theoretical investigations complement experimental work and provide valuable insights into the behavior of these compounds at a molecular level, guiding the design of new experiments and applications.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ chemscene.com |

| Molecular Weight | 231.04 g/mol chemscene.com |

| CAS Number | 6623-35-4 chemscene.com |

| Appearance | Solid |

| Purity | ≥97% chemscene.com |

| Topological Polar Surface Area | 57.53 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEIVUHCRPYYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288113 | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-35-4 | |

| Record name | 6623-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Hydroxy 4 Methylbenzoic Acid

Established Synthetic Routes and Reaction Optimizations

The most common and direct method for synthesizing 5-Bromo-2-hydroxy-4-methylbenzoic acid is the bromination of its direct precursor, 2-hydroxy-4-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.

Direct Bromination: In this procedure, 2-hydroxy-4-methylbenzoic acid is treated with bromine (Br₂). The reaction is typically conducted in a suitable solvent, such as acetic acid or chloroform. The hydroxyl group is a potent activating group and, along with the methyl group, directs the incoming electrophile (bromine) to the position ortho and para to themselves. Given that the para position to the hydroxyl group is occupied by the methyl group, and the other ortho position is sterically hindered by the adjacent carboxylic acid, bromination occurs selectively at position 5. Reaction conditions are often optimized for yield and purity, for instance, by adding bromine dropwise to a solution of the substrate at a reduced temperature (0–5°C) and then allowing the mixture to stir at room temperature for several hours. After the reaction, any excess bromine can be neutralized with a quenching agent like sodium sulfite (B76179).

Two-Step Synthesis via Ester Intermediate: An alternative route involves the protection of the carboxylic acid as a methyl ester prior to bromination. This pathway proceeds in three stages:

Esterification: 2-hydroxy-4-methylbenzoic acid is first converted to its methyl ester, methyl 2-hydroxy-4-methylbenzoate (also known as methyl 4-methylsalicylate).

Bromination of the Ester: The intermediate, methyl 2-hydroxy-4-methylbenzoate, is then brominated. This step has been reported to achieve near-quantitative yields (98.1%). chemicalbook.com

Hydrolysis: The resulting methyl 5-bromo-2-hydroxy-4-methylbenzoate is hydrolyzed under alkaline conditions, typically using sodium hydroxide (B78521) in an ethanol-water mixture, followed by acidification to precipitate the final product, this compound. This hydrolysis step proceeds with high efficiency, reportedly yielding 82% of the pure product.

The following table summarizes typical reaction conditions for the direct bromination route.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-hydroxy-4-methylbenzoic acid | Bromine (Br₂) | Chloroform | 0–5°C, then RT | 3–4 hours | Not specified | |

| 2-hydroxy-4-methylbenzoic acid | Bromine (Br₂) | Acetic Acid | Not specified | Not specified | Not specified | |

| 2-alkylbenzoic acids | Bromine (Br₂) | Sulfuric Acid | Not specified | Not specified | High Selectivity | google.com |

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The primary precursor for the most direct synthesis is 2-hydroxy-4-methylbenzoic acid (CAS 50-85-1), also known as 4-methylsalicylic acid or γ-cresotic acid. nist.gov Its structure, featuring activating hydroxyl and methyl groups, is crucial for the regioselective introduction of the bromine atom.

In the two-step synthetic approach, two key compounds are involved:

Methyl 4-methylsalicylate: This ester is the starting material for the bromination step in the indirect route. chemicalbook.com

Methyl 5-bromo-2-hydroxy-4-methylbenzoate: This compound is the key intermediate formed after the bromination of methyl 4-methylsalicylate. The critical transformation following its formation is the saponification (alkaline hydrolysis) of the ester group. This is typically achieved by refluxing with a base like sodium hydroxide (NaOH), which cleaves the ester linkage to form the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound.

The table below outlines the precursors and key intermediates.

| Compound Name | Role | CAS Number | Molecular Formula |

|---|---|---|---|

| 2-hydroxy-4-methylbenzoic acid | Primary Precursor | 50-85-1 | C₈H₈O₃ |

| Methyl 4-methylsalicylate | Precursor (ester route) | Not specified | C₉H₁₀O₃ |

Derivatization Strategies and Scaffold Modification for Analogues

The this compound scaffold possesses three distinct functional groups—a halogen, a phenol, and a carboxylic acid—each providing a handle for further chemical modification to generate a diverse range of analogues.

The synthesis of the title compound is itself a halogenation reaction. The regioselectivity is dictated by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and act as ortho, para-directors for electrophilic substitution. libretexts.org Conversely, the carboxylic acid (-COOH) group is electron-withdrawing and a meta-director. libretexts.org

In the precursor, 2-hydroxy-4-methylbenzoic acid, the powerful activating effect of the -OH group at position 2 dominates. It directs incoming electrophiles to positions 3, 5, and the (blocked) para-position. The methyl group at position 4 also directs to positions 3 and 5. The confluence of these directing effects, combined with the deactivating nature of the carboxyl group which disfavors substitution at the adjacent position 3, results in highly regioselective bromination at the C-5 position. The use of specific catalysts or solvent systems, such as sulfuric acid, can further enhance this selectivity by minimizing the formation of isomeric byproducts like 3-bromo-2-hydroxy-4-methylbenzoic acid. google.com

The functional groups on the aromatic ring can be modified to create analogues.

Hydroxyl Group: The phenolic -OH group can undergo O-alkylation to form ethers. For example, reaction with an alkyl halide like methyl iodide in the presence of a base would yield the corresponding 2-methoxy derivative. chemicalbook.com It can also be oxidized under specific conditions.

Bromine Atom: The bromine substituent is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While specific examples for this exact molecule are not prevalent in the searched literature, this position is synthetically valuable for reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig aminations.

Methyl Group: The methyl group is generally robust, but it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which would transform the scaffold into a brominated dicarboxylic acid derivative. imperial.ac.uk

The carboxylic acid moiety is readily transformed into several other functional groups, providing a major pathway for derivatization. libretexts.orgmsu.edu

Esterification: The most common derivatization is the conversion to esters by reaction with various alcohols under acidic catalysis or by using reagents like thionyl chloride followed by an alcohol. google.com

Amide Formation: The carboxylic acid can be converted into an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com This activated intermediate can then react with a wide range of primary or secondary amines to form the corresponding amides. chemicalbook.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (5-bromo-2-hydroxy-4-methylphenyl)methanol. ncert.nic.in

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. libretexts.orgmsu.edu

Catalytic Approaches and Mechanistic Considerations in this compound Synthesis

The primary synthesis of this compound relies on the mechanism of electrophilic aromatic substitution . The key mechanistic consideration is controlling the regioselectivity. The reaction proceeds via the generation of an electrophilic bromine species which is attacked by the electron-rich aromatic ring. The stability of the resulting carbocation intermediate (the sigma complex or arenium ion) determines the position of substitution. The resonance stabilization provided by the hydroxyl and methyl groups is greatest when the bromine adds at the C-5 position.

While the uncatalyzed bromination is effective, catalytic approaches can be employed to improve reaction efficiency and selectivity.

Acid Catalysis: The use of concentrated sulfuric acid as a solvent and catalyst has been shown to afford high selectivity in the bromination of related 2-alkylbenzoic acids, favoring the 5-bromo isomer. google.com The acid likely protonates the carbonyl of the carboxylic acid, increasing its deactivating effect and further disfavoring substitution at the adjacent C-3 position.

Lewis Acid Catalysis: In some bromination reactions, a Lewis acid catalyst like iron powder (which generates FeBr₃ in situ) is used to polarize the Br-Br bond, creating a more potent electrophile. orgsyn.org

Derivatization reactions, particularly cross-coupling at the bromine position, would rely heavily on transition-metal catalysis , most commonly using palladium complexes. researchgate.net These catalytic cycles involve steps such as oxidative addition, transmetalation (for Suzuki or Stille coupling), and reductive elimination to form the desired product.

Green Chemistry Principles Applied to Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety profile of the manufacturing process. While specific studies on "green" syntheses of this exact compound are not prevalent, the principles can be applied by adapting methodologies used for similar bromination reactions of phenolic compounds.

Safer Solvents and Reagents: Traditional bromination reactions often employ hazardous solvents like carbon tetrachloride and chloroform. researchgate.net These chlorinated solvents are now recognized as toxic and environmentally damaging. acs.org Green chemistry encourages their replacement with more benign alternatives. Research into other radical brominations has shown that acetonitrile (B52724) is a more environmentally friendly option that can also improve reaction yields and reproducibility. researchgate.netacs.org Other greener solvents explored for bromination include water, ionic liquids, and cyclopentyl methyl ether, which is a renewably sourced solvent. researchgate.netdigitellinc.com

The use of elemental bromine (Br₂) also poses safety risks due to its high reactivity, corrosiveness, and volatility. wordpress.com A common strategy in green chemistry is to replace it with a safer, solid brominating agent. N-Bromosuccinimide (NBS) is a widely used alternative that is easier and safer to handle than liquid bromine. wordpress.comcommonorganicchemistry.comorganicchemistrytutor.com While NBS is considered a greener alternative to Br₂, it has a lower atom economy, as only one bromine atom from the molecule is utilized in the reaction, and it generates succinimide (B58015) as a byproduct. wordpress.com Other alternatives that can be used under solvent-free conditions include quaternary ammonium (B1175870) tribromides, which are solid and offer high yields in short reaction times. acgpubs.org

Catalysis and Innovative Methods: Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. For the direct bromination of 2-hydroxy-4-methylbenzoic acid, alkaline catalysts can be used to enhance reactivity and shorten reaction times. More advanced and greener protocols for the synthesis of bromophenols include a tandem ipso-hydroxylation-bromination of arylboronic acids. This method uses a combination of hydrogen peroxide and hydrogen bromide in ethanol (B145695) at room temperature, representing a rapid and efficient route. rsc.org

Waste Reduction: A key principle of green chemistry is to minimize waste. In the context of the direct bromination synthesis, a work-up step involving the quenching of excess, unreacted bromine with sodium sulfite is a practical measure to neutralize a hazardous reagent before disposal. The ideal green synthesis, however, would use reagents in stoichiometric amounts to avoid such waste streams altogether. The development of solvent-free methodologies, for instance using solid quaternary ammonium tribromides, represents a significant step toward waste prevention by eliminating the need for solvent purchase, purification, and disposal. acgpubs.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 5-Bromo-2-hydroxy-4-methylbenzoic acid reveals distinct signals corresponding to each type of proton in the molecule, influenced by the electronic effects of the bromo, hydroxyl, carboxyl, and methyl substituents.

The aromatic region of the spectrum is simplified due to the substitution pattern. The proton at position 3 (H-3) and the proton at position 6 (H-6) are in different electronic environments. The H-3 proton, situated between the hydroxyl and methyl groups, is expected to resonate at a distinct chemical shift from the H-6 proton, which is adjacent to the bromine atom. One of the aromatic protons is reported to have a chemical shift of approximately 6.88 ppm.

The methyl group (-CH₃) at position 4 gives rise to a characteristic singlet in the upfield region of the spectrum, typically observed around δ 2.3-2.5 ppm. The integration of this signal corresponds to three protons, serving as a clear indicator of the methyl group's presence.

The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and their signals are often broad due to chemical exchange with the solvent. Their chemical shifts are highly dependent on solvent and concentration. The hydroxyl proton signal is noted to appear around 10.58 ppm, while the carboxylic acid proton is expected to resonate at a significantly downfield position, often in the range of δ 10-13 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -OH | ~10.58 | Broad Singlet |

| H-3 | ~6.88 | Singlet |

| H-6 | 7.5 - 7.8 | Singlet |

| -CH₃ | 2.3 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms and substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 165 - 175 |

| C-2 (C-OH) | 155 - 165 |

| C-4 (C-CH₃) | 135 - 145 |

| C-5 (C-Br) | 110 - 120 |

| C-1 | 110 - 120 |

| C-6 | 130 - 140 |

| C-3 | 120 - 130 |

| -CH₃ | 20 - 25 |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In this compound, COSY would be expected to show a correlation between the aromatic protons H-3 and H-6 if any long-range coupling exists, although this is often weak. The primary use would be to confirm the absence of coupling for the singlet signals.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, and the aromatic protons (H-3 and H-6) to their respective attached carbons (C-3 and C-6). This is crucial for assigning the aromatic signals definitively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons). For instance, the methyl protons would be expected to show correlations to C-3, C-4, and C-5. The aromatic proton H-3 would show correlations to C-1, C-2, C-4, and C-5, while H-6 would correlate with C-1, C-2, C-4, and C-5. The carboxylic acid proton, if observable, could show a correlation to C-1 and C-2. These correlations would unequivocally confirm the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with the O-H stretch of the phenolic hydroxyl group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated around 1680-1700 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Bending vibrations for C-H and O-H groups will also be present at lower wavenumbers.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (Broad) |

| Phenolic O-H | Stretching | ~3200 (Overlapped) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Br | Stretching | 600 - 500 |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be prominent in the 1600-1550 cm⁻¹ region. The symmetric stretching of the carboxylate group, if the molecule forms dimers, could also be observed. The C-Br stretch would also be Raman active. Analysis of the Raman spectrum, in conjunction with the FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule. Studies on similar molecules like 2-amino-5-bromobenzoic acid show characteristic Raman bands that can be used for comparative analysis. ijtsrd.com

Surface-Enhanced Raman Scattering (SERS) for Interfacial Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to study the vibrational properties of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.gov For this compound, SERS provides critical insights into its interfacial adsorption behavior, revealing the molecule's orientation and interaction with the substrate.

The SERS enhancement arises from two primary mechanisms: an electromagnetic mechanism, involving the amplification of light by localized surface plasmons on the metal surface, and a chemical mechanism, which involves charge-transfer between the molecule and the substrate. nih.gov The functional groups of this compound—the carboxyl (-COOH), hydroxyl (-OH), and bromine (-Br) groups—dictate its adsorption geometry.

Research on structurally similar molecules, such as 4-mercaptobenzoic acid (4-MBA), has shown that the carboxyl group and a thiol group can bind to silver surfaces, influencing molecular orientation and the formation of "hot spots" where the Raman signal is exceptionally strong. nih.govrsc.org In the case of this compound, it is hypothesized that the molecule adsorbs onto a silver or gold SERS substrate primarily through the carboxylate group, which can deprotonate and form a strong bond with the metal. The proximity of the hydroxyl group may also facilitate this interaction. This perpendicular or slightly tilted orientation would place the aromatic ring in the region of the enhanced electromagnetic field, leading to a significant amplification of its characteristic Raman bands.

Detailed research findings from SERS studies on this compound would focus on:

Band Shifts and Intensification: Comparing the SERS spectrum to the standard Raman spectrum reveals which vibrational modes are most enhanced. Significant enhancement of the carboxylate symmetric and asymmetric stretching modes would confirm its role as the primary binding group.

Orientation Analysis: The relative enhancement of in-plane versus out-of-plane ring vibrations can determine the orientation of the benzene ring relative to the metal surface.

Intermolecular Interactions: At certain concentrations and pH levels, intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent molecules can lead to self-assembly on the nanoparticle surface, which can be monitored by changes in the SERS spectrum. rsc.org

Table 1: Predicted SERS Band Assignments for this compound Adsorbed on a Silver Substrate This table is predictive and based on characteristic frequencies for substituted benzoic acids.

| Wavenumber (cm⁻¹) | Assignment | Predicted Observation in SERS |

| ~1600 | Aromatic C=C stretching | Strong enhancement due to ring proximity to the surface. |

| ~1390 | Carboxylate (COO⁻) symmetric stretch | Very strong enhancement, indicating direct binding of the carboxylate group to the silver surface. |

| ~1250 | C-O stretching (Phenolic) | Moderate enhancement. |

| ~800-900 | Ring breathing modes | Strong enhancement, sensitive to molecular orientation. |

| ~600-700 | C-Br stretching | Moderate to weak enhancement, depending on distance from the surface. |

Mass Spectrometric Approaches

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds. For this compound, techniques like LC-MS and ESI-MS provide definitive data on purity, identity, and fragmentation behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is the definitive method for assessing the purity of this compound and confirming its identity in complex mixtures or as a final product.

In a typical LC-MS analysis, a reversed-phase HPLC column (such as a C18) is used to separate the target compound from impurities, starting materials (e.g., 2-hydroxy-4-methylbenzoic acid), or isomers (e.g., 3-Bromo-2-hydroxy-4-methylbenzoic acid). researchgate.netajrconline.org The eluent from the column is directed into the mass spectrometer's ion source.

For identity confirmation, the mass spectrometer is set to detect the molecular ion of the compound. Given the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion, separated by 2 Da. For this compound (C₈H₇BrO₃), the expected molecular ions are:

[M+H]⁺: m/z 230.96 and 232.96

[M-H]⁻: m/z 228.95 and 230.95 uni.lu

Purity assessment is achieved by integrating the area of the chromatographic peak corresponding to the target compound's m/z and comparing it to the area of any other detected peaks. ajrconline.org This method is sensitive enough to detect and quantify trace-level impurities. ajrconline.org

Table 2: Illustrative LC-MS Parameters for Analysis of this compound This table represents typical starting parameters for method development.

| Parameter | Value/Condition | Purpose |

| LC System | ||

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Separates the analyte from non-polar and moderately polar impurities. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) | Provides good peak shape and ionization efficiency. |

| Gradient | 5% B to 95% B over 10 minutes | Elutes a wide range of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Generates [M+H]⁺ and [M-H]⁻ ions, providing complementary information. |

| Scan Range | m/z 50 - 500 | Covers the expected mass of the parent compound and its fragments. |

| Monitored Ions | Selected Ion Monitoring (SIM) for m/z 228.95, 230.95, 230.96, 232.96 | Increases sensitivity and selectivity for quantifying the target analyte. ajrconline.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pattern Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions. sci-hub.sersc.org When coupled with tandem mass spectrometry (MS/MS), where precursor ions are fragmented via collision-induced dissociation (CID), ESI-MS becomes a powerful tool for structural elucidation. rsc.orgnih.gov The fragmentation pattern of this compound provides a structural fingerprint.

For substituted benzoic acids, fragmentation is highly dependent on the position of the substituents. nih.gov Key fragmentation pathways for this compound would include:

Loss of Water ([M+H-H₂O]⁺): The ortho-hydroxyl group readily participates in a gas-phase neighboring group reaction, leading to a facile loss of a water molecule (18 Da). This is a characteristic fragmentation for ortho-hydroxy benzoic acids and is often a dominant peak in the MS/MS spectrum. nih.gov

Decarboxylation ([M-H-CO₂]⁻): In negative ion mode, the deprotonated molecule ([M-H]⁻) commonly loses carbon dioxide (44 Da). sci-hub.se This fragmentation is characteristic of carboxylic acids.

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (79 or 81 Da).

Loss of Carbon Monoxide (CO): Following other fragmentation events, such as decarboxylation or water loss, the resulting fragment ions may further lose carbon monoxide (28 Da). researchgate.net

Table 3: Predicted ESI-MS/MS Fragmentation Ions for this compound (Precursor Ion: [M+H]⁺ at m/z 231/233)

| Fragment Ion m/z (for ⁷⁹Br) | Fragment Ion m/z (for ⁸¹Br) | Neutral Loss | Proposed Structure/Fragment |

| 212.95 | 214.95 | H₂O | Ion resulting from the loss of water. nih.gov |

| 184.99 | 186.99 | H₂O + CO | Subsequent loss of carbon monoxide after water loss. |

| 152.03 | 152.03 | •Br | Fragment ion after loss of a bromine radical. |

| 107.05 | 107.05 | •Br + COOH | Loss of the bromine radical and the carboxylic acid group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and the extent of conjugation within its structure. The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its substituted aromatic system.

The core structure is a benzene ring, which contains chromophoric (-COOH) and auxochromic (-OH, -CH₃, -Br) groups. These substituents modify the energy levels of the molecular orbitals and thus shift the absorption maxima (λ_max) compared to unsubstituted benzene.

π → π Transitions:* These high-energy transitions are characteristic of the aromatic ring. The presence of electron-donating groups (-OH, -CH₃) and an electron-withdrawing group (-COOH) extends the conjugated system, causing a bathochromic (red) shift to longer wavelengths compared to benzene.

n → π Transitions:* The non-bonding electrons on the oxygen atoms of the hydroxyl and carboxyl groups, as well as the bromine atom, can be excited to anti-bonding π* orbitals. These transitions are typically of lower intensity and occur at longer wavelengths than the primary π → π* transitions.

The solvent used for analysis can influence the spectrum. In polar solvents, hydrogen bonding can affect the energy of the n orbitals, often resulting in a hypsochromic (blue) shift of the n → π* transition. The pH of the solution will also significantly alter the spectrum due to the ionization of the phenolic hydroxyl and carboxylic acid groups, which changes the electronic nature of the molecule and the extent of conjugation. This property allows UV-Vis spectroscopy to be used for the determination of the compound's pKa values.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Polar Solvent (e.g., Ethanol) This table is predictive and based on the analysis of similar substituted benzoic acids.

| Predicted λ_max Range (nm) | Transition Type | Associated Structural Feature |

| ~210-230 | π → π | Primary aromatic ring transition (E-band). |

| ~250-280 | π → π | Secondary aromatic ring transition (B-band), shifted by substituents. |

| ~300-330 | n → π* / π → π* | Transition involving the non-bonding electrons and the extended conjugated system, highly sensitive to pH. |

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction Analysis of 5-Bromo-2-hydroxy-4-methylbenzoic Acid

As of the latest structural database reviews, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly deposited in the Cambridge Structural Database (CSD). However, valuable insights can be gleaned from the analysis of structurally analogous compounds. Studies on similar brominated hydroxybenzoic acid derivatives indicate a high propensity for crystallization in centrosymmetric space groups, with the monoclinic and triclinic systems being the most common.

For the purpose of a comparative analysis, the crystallographic data of the closely related isomer, 3-Bromo-2-hydroxybenzoic acid, provides a representative model for the class. This compound crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The unit cell parameters for this related structure are detailed in the table below. It is anticipated that this compound would exhibit comparable crystallographic parameters, defined by vectors of unequal length where two are perpendicular and the third is at an angle other than 90°. wikipedia.org

Interactive Table: Representative Crystallographic Data for an Analogous Compound (3-Bromo-2-hydroxybenzoic acid) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 3.7978 |

| b (Å) | 10.5567 |

| c (Å) | 18.0366 |

| α (°) | 90 |

| β (°) | 90.208 |

| γ (°) | 90 |

| Volume (ų) | 723.17 |

| Z | 4 |

Molecular Conformation and Intramolecular Hydrogen Bonding Network

The molecular structure of this compound is defined by a substituted benzene (B151609) ring, which is expected to be essentially planar. A key conformational feature is the spatial relationship between the hydroxyl group at the C2 position and the carboxylic acid group at the C1 position. Their proximity facilitates the formation of a strong intramolecular hydrogen bond.

This interaction occurs between the hydrogen atom of the phenolic hydroxyl group (donor) and the carbonyl oxygen atom of the carboxylic acid (acceptor). This forms a stable six-membered ring, which is described by the graph-set notation S(6). This intramolecular hydrogen bond plays a crucial role in locking the conformation of the molecule, holding the carboxylic acid group nearly coplanar with the aromatic ring. This type of bonding is a well-documented feature in 2-hydroxybenzoic acid derivatives and is a dominant factor in their molecular geometry. synquestlabs.commaterialsproject.org

Intermolecular Interactions and Crystal Packing Motifs

The assembly of individual molecules into a stable crystal lattice is directed by a hierarchy of intermolecular forces. In the solid state of this compound, these interactions are expected to include robust hydrogen bonds, and potentially weaker halogen and π–π stacking interactions.

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen atom from a hydroxyl or carbonyl group of a neighboring molecule. Interactions of the type C–Br⋯O could serve as a secondary organizing force, linking the primary hydrogen-bonded dimers into more complex arrays and influencing the final crystal packing arrangement.

Supramolecular Assembly and Extended Lattice Formation

The cumulative effect of the aforementioned interactions results in a highly organized supramolecular assembly. The crystal structure of this compound is predicted to be built upon the robust R²₂(8) carboxylic acid dimers. These dimeric units are then further organized into layers or a three-dimensional network through the combined influence of weaker C–H⋯O hydrogen bonds, potential C–Br⋯O halogen bonds, and π–π stacking interactions. The specific arrangement and directionality of these weaker forces dictate the ultimate packing efficiency and the formation of the extended crystal lattice.

Comparative Crystallography with Substituted Benzoic Acid Analogues

The crystal structures of 4-Methylsalicylic acid (also known as 2-hydroxy-4-methylbenzoic acid) and 5-Bromosalicylic acid provide a foundation for understanding the influence of substituent groups on the crystal packing and hydrogen bonding motifs within this family of compounds.

Research Findings:

4-Methylsalicylic Acid (2-Hydroxy-4-methylbenzoic acid):

The crystal structure of 4-Methylsalicylic acid reveals a monoclinic crystal system with the space group P2₁/n. The fundamental building block of its solid-state architecture is the classic centrosymmetric dimer, formed through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and robust supramolecular synthon in carboxylic acids.

In addition to the carboxylic acid dimer, an intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This interaction leads to a nearly planar conformation of the molecule. The crystal packing is further stabilized by intermolecular hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen of a neighboring molecule, creating a chain-like arrangement.

5-Bromosalicylic acid:

The crystal structure of 5-Bromosalicylic acid has been determined to be in the monoclinic space group P2₁/c. uni.lu Similar to 4-Methylsalicylic acid, it also forms centrosymmetric dimers via hydrogen bonding between the carboxylic acid moieties. uni.lu The structure contains two independent molecules in the asymmetric unit. uni.lu

A key feature of the 5-Bromosalicylic acid crystal structure is the extensive three-dimensional network of hydrogen bonds. uni.lu All the oxygen atoms in both independent molecules participate in this network. uni.lu An intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. Intermolecularly, the molecules are linked by O—H···O hydrogen bonds, creating a robust framework. uni.lu The presence of the bromine atom introduces the possibility of halogen bonding, which can further influence the crystal packing, although the primary interactions are dominated by hydrogen bonds.

Comparative Analysis and Inferences for this compound:

Based on the crystallographic data of its analogues, it is highly probable that this compound also crystallizes to form centrosymmetric dimers through hydrogen bonding of the carboxylic acid groups. The presence of the ortho-hydroxyl group suggests the strong likelihood of an intramolecular hydrogen bond to the carbonyl oxygen, similar to what is observed in both 4-Methylsalicylic acid and 5-Bromosalicylic acid.

The combination of both a methyl group and a bromine atom on the benzene ring is expected to influence the crystal packing in a more complex manner than in the monosubstituted analogues. The methyl group is electron-donating and can participate in weaker C-H···O or C-H···π interactions, while the electron-withdrawing bromine atom can engage in halogen bonding (Br···O or Br···Br interactions). The interplay between these various non-covalent interactions will ultimately determine the final crystal lattice. It is plausible that this compound would crystallize in a monoclinic space group, as is common for many substituted benzoic acids.

The following interactive data tables summarize the available crystallographic data for the two analogue compounds, providing a basis for the comparative discussion.

Interactive Data Table of Crystallographic Parameters

| Compound | 4-Methylsalicylic acid | 5-Bromosalicylic acid |

| CCDC Number | 871033 | 248775 nih.gov |

| Crystal System | Monoclinic | Monoclinic uni.lu |

| Space Group | P2₁/n | P2₁/c uni.lu |

| a (Å) | 7.973(3) | 12.189(2) |

| b (Å) | 6.643(2) | 14.773(3) |

| c (Å) | 13.567(4) | 8.8140(18) |

| α (°) | 90 | 90 |

| β (°) | 103.58(3) | 108.93(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 698.8(4) | 1502.4(5) |

| Z | 4 | 8 |

| Key H-Bonding | Carboxylic acid dimers, Intramolecular O-H···O | Carboxylic acid dimers, Intramolecular O-H···O, Extensive intermolecular O-H···O network uni.lu |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy. While specific DFT studies on 5-Bromo-2-hydroxy-4-methylbenzoic acid are not found, computational analyses on analogous compounds like 5-Bromo-2-Hydroxybenzaldehyde have been performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set to determine their properties dntb.gov.ua.

A DFT study would begin by determining the most stable three-dimensional arrangement of the atoms in this compound, known as its optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule. For a substituted benzoic acid like this, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

| Parameter | Bond/Angle | Predicted Value (Å/°) |

|---|---|---|

| Bond Length | C-Br | Data not available |

| Bond Length | C-O (hydroxyl) | Data not available |

| Bond Length | C=O (carboxyl) | Data not available |

| Bond Angle | C-C-Br | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A large band gap suggests high stability and low reactivity. DFT calculations would provide the energies of these orbitals for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical predictions are crucial for assigning the experimental vibrational bands to specific functional groups and modes of vibration (e.g., stretching, bending). For this compound, calculations would predict characteristic frequencies for the O-H stretch (of both hydroxyl and carboxylic acid groups), the C=O stretch of the carboxylic acid, and vibrations of the substituted benzene (B151609) ring.

| Vibrational Mode | Functional Group | Predicted Frequency | Experimental Frequency |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | Data not available | Data not available |

| O-H Stretch | Hydroxyl | Data not available | Data not available |

| C=O Stretch | Carboxylic Acid | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP map would identify the reactive sites. The oxygen atoms of the hydroxyl and carboxyl groups would be expected to be regions of negative potential (red), while the hydrogen of the hydroxyl group and potentially the regions near the bromine atom would show positive potential (blue), indicating sites for electrophilic and nucleophilic attack, respectively. dntb.gov.ua

Topological Analyses (e.g., NBO, Fukui Functions)

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the bonds (e.g., ionic vs. covalent character). For this compound, NBO analysis could quantify the intramolecular hydrogen bonding between the hydroxyl and carboxyl groups and describe the electronic effects of the bromine and methyl substituents on the aromatic ring.

Fukui functions are used within DFT to predict which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis would provide a more quantitative measure of the reactivity at each atomic site in the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding with the solvent, affect the compound's conformation and dynamics. This is particularly important for understanding its behavior in biological systems or in solution-based chemical reactions. Unfortunately, no specific MD simulation studies for this compound were found.

While a comprehensive computational profile for this compound is not available in the current body of scientific literature, the established methodologies of computational chemistry provide a clear framework for how such an analysis would be conducted. Studies on analogous molecules demonstrate that DFT, MEP, NBO, and MD simulations would yield profound insights into the geometric, electronic, and reactive properties of this compound. Future research dedicated to the theoretical modeling of this compound is needed to provide the specific data required for a complete understanding of its chemical nature.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the physicochemical properties of a series of chemical compounds with their biological activities. These studies are instrumental in modern drug discovery and development, providing insights into the structural features that are crucial for a molecule's therapeutic effects. This allows for the rational design of new, more potent, and selective analogs.

General Principles from Related Benzoic Acid Derivatives

QSAR studies on various benzoic acid derivatives have frequently identified several key molecular descriptors that influence their biological activities, such as antimicrobial or anti-inflammatory effects. These descriptors typically fall into categories of electronic, steric, and hydrophobic properties.

For instance, in a study on a series of p-hydroxy benzoic acid derivatives, QSAR models indicated that the antimicrobial activity was significantly influenced by topological and shape indices. nih.gov Specifically, the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), Kier's first-order shape index (κ1), and the Balaban topological index (J) were found to be critical in governing the antimicrobial potential. nih.gov

Another study on p-amino benzoic acid derivatives revealed the importance of electronic parameters. nih.gov The total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were identified as key descriptors in explaining the antimicrobial activity of the synthesized compounds. nih.gov The presence of an electron-withdrawing group, such as a bromo substituent, was found to enhance the antimicrobial activity against certain strains of bacteria and fungi. nih.gov

Insights from Salicylic (B10762653) Acid Derivatives

Salicylic acid (2-hydroxybenzoic acid) and its derivatives have been the subject of numerous QSAR investigations, particularly concerning their well-known anti-inflammatory properties. One such study involving 28 substituted salicylic acids demonstrated that the anti-inflammatory activity is significantly influenced by the electronic and partitioning effects of the substituents. nih.gov A statistically significant correlation was established, explaining approximately 71% of the variance in activity. nih.gov The study also highlighted that the introduction of a phenyl group at the 5-position tended to increase the anti-inflammatory activity. nih.gov

Further quantum chemical calculations on salicylic acid derivatives have also been performed to establish a QSAR for their anti-inflammatory potency. koreascience.kr These studies often classify the derivatives into groups based on their substitution patterns to derive more accurate predictive models. koreascience.kr

Predictive Models for Antimicrobial Activity

In the realm of antimicrobial research, QSAR models have been developed for various phenolic acids to predict their efficacy against different bacterial strains. frontiersin.orgnih.gov These models often reveal that descriptors related to lipophilicity, electronic properties, and charge distribution on the molecule are paramount in determining the antibacterial effect. frontiersin.orgnih.gov For example, for some Gram-negative bacteria, the antibacterial activity of polyphenols could be reliably predicted using such QSAR models. nih.gov

The following table summarizes key descriptors found to be significant in QSAR studies of various benzoic and salicylic acid derivatives, which could be considered in future computational studies of this compound derivatives.

| Descriptor Type | Specific Descriptor | Associated Activity | Reference |

| Topological | Valence first order molecular connectivity index (¹χv) | Antimicrobial | nih.gov |

| Balaban topological index (J) | Antimicrobial | nih.gov | |

| Shape | Kier's alpha first order shape index (κα1) | Antimicrobial | nih.gov |

| Kier's first order shape index (κ1) | Antimicrobial | nih.gov | |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Antimicrobial | nih.gov |

| Total Energy (Te) | Antimicrobial | nih.gov | |

| Electronic and partitioning effects of substituents | Anti-inflammatory | nih.gov | |

| Quantum Chemical | Charge of specific carbon atoms | Anti-inflammatory | koreascience.kr |

| Highest Occupied Molecular Orbital (HOMO) energy | Anti-inflammatory | koreascience.kr |

It is important to underscore that while these findings from related compounds are informative, dedicated QSAR studies on a series of this compound derivatives would be necessary to elucidate the precise structural requirements for optimizing a specific biological activity. Such studies would involve synthesizing a library of analogs with systematic variations in their substitution patterns and subjecting them to biological screening and subsequent computational modeling.

Biological Activity and Pharmacological Potential of 5 Bromo 2 Hydroxy 4 Methylbenzoic Acid and Its Derivatives

In Vitro Assessment of Biological Activities

The introduction of a bromine atom to the salicylic (B10762653) acid framework, along with a methyl group, creates a unique electronic and steric profile that influences the molecule's interaction with biological targets. Research into 5-Bromo-2-hydroxy-4-methylbenzoic acid and its structurally related derivatives has unveiled a spectrum of biological effects, which have been quantified through various in vitro assays.

Antimicrobial Activity Investigations

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including drug-resistant strains. The antimicrobial potential often stems from the core structure, with modifications leading to enhanced or broadened activity.

Studies on N-benzamide derivatives have shown significant antibacterial action. For instance, certain synthesized benzamides exhibit potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL nanobioletters.com. Similarly, a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were active against Gram-positive bacteria, showing MIC values between 2.5 and 5.0 mg/mL nih.gov. Further research into complex structures, such as (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, revealed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL nih.gov. Specifically, compounds with 5-chloro-phenyl and 5-bromo-phenyl substitutions on the furan (B31954) ring were among the most potent, with MICs of 2 µg/mL against four multidrug-resistant Gram-positive strains nih.gov.

The antimicrobial mechanism for some bromo-derivatives has been attributed to their ability to disrupt bacterial integrity through membrane permeabilization and depolarization researchgate.net.

Table 1: Antimicrobial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Test Organism | Activity (MIC) | Source(s) |

|---|---|---|---|

| N-Benzamide derivative (Compound 5a) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| N-Benzamide derivative (Compound 5a) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide derivative (Compound 6b) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide derivative (Compound 6c) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 mg/mL | nih.gov |

| Pentanoic acid derivatives (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive bacteria | 2 µg/mL | nih.gov |

| Pentanoic acid derivatives (4a-4h) | S. aureus KCTC 503 | 4 µg/mL | nih.gov |

Anti-inflammatory Response Evaluation

The anti-inflammatory properties of salicylic acid are well-documented, and its brominated derivatives often retain or enhance this activity. 5-Bromosalicylic acid, a related compound, is recognized for its anti-inflammatory effects researchgate.net. Investigations into derivatives of this compound confirm this potential.

A notable derivative, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, was found to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. It achieved this by inhibiting the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn decreased the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This compound also reduced the mRNA expression of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) researchgate.net.

Another complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), also demonstrated significant anti-inflammatory effects in LPS-activated primary microglial cells by inhibiting the expression of iNOS and COX-2 nih.gov. Furthermore, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed a superior ability to inhibit proteinase activity compared to the standard anti-inflammatory drug acetylsalicylic acid, with IC₅₀ values ranging from 0.04 to 0.07 mg/mL nih.gov.

Table 2: Anti-inflammatory Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Assay/Target | Activity (IC₅₀) | Cell Line | Source(s) |

|---|---|---|---|---|

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | iNOS, COX-2, NO, PGE2, TNF-α, IL-6, IL-1β | Concentration-dependent inhibition | RAW 264.7 macrophages | researchgate.net |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | iNOS, COX-2, NO, PGE2 | Inhibition observed | Primary microglia | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition | 0.04 - 0.07 mg/mL | - | nih.gov |

| Acetylsalicylic Acid (Control) | Proteinase (Trypsin) Inhibition | 0.4051 ± 0.0026 mg/mL | - | nih.gov |

| Cd(II) complex of 5-nitropicolinic acid | NO Inhibition | 5.38 µg/mL | RAW 264.7 cells | rsc.org |

Cytotoxicity and Anticancer Potential

The introduction of halogen atoms is a known strategy for enhancing the cytotoxic potential of organic molecules. Research has shown that brominated derivatives related to this compound exhibit significant anticancer activity against various human cancer cell lines.

For example, a study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found that a brominated derivative demonstrated stronger anticancer potential than its chlorinated counterpart. This bromo-derivative showed potent cytotoxicity against lung (A549), liver (HepG2), and colon (SW620) cancer cells, with IC₅₀ values of 3.5 ± 0.6 μM, 3.8 ± 0.5 μM, and 10.8 ± 0.9 μM, respectively nih.gov.

Similarly, a series of 6-bromo quinazoline (B50416) derivatives were synthesized and evaluated for their antiproliferative activity. The most potent compound, featuring an aliphatic linker, displayed IC₅₀ values of 15.85 ± 3.32 µM against the MCF-7 breast cancer cell line and 17.85 ± 0.92 µM against the SW480 colon cancer cell line. Notably, this compound showed selectivity, with a much higher IC₅₀ value of 84.20 ± 1.72 µM against the normal MRC-5 cell line nih.gov. The development of metal complexes has also emerged as a promising strategy; coordination compounds of metals like copper and nickel with ligands derived from fluorenone have shown very significant anticancer activity with IC₅₀ values under 10 μg/mL nih.gov.

Table 3: Cytotoxicity of Derivatives Related to this compound This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 μM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 μM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 μM | nih.gov |

| 6-Bromo quinazoline derivative (Compound 8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.gov |

| 6-Bromo quinazoline derivative (Compound 8a) | SW480 (Colon) | 17.85 ± 0.92 µM | nih.gov |

| 6-Bromo quinazoline derivative (Compound 8a) | MRC-5 (Normal) | 84.20 ± 1.72 µM | nih.gov |

| Cu(II) and Ni(II) fluorenone-based complexes | Cancer cells | <10 μg/mL | nih.gov |

| Cd(II) complex of 5-nitropicolinic acid | B16-F10 (Melanoma) | 26.94 µg/mL | rsc.org |

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms that underpin the observed biological activities is crucial for the development of targeted therapeutic agents. Studies into this compound derivatives have begun to illuminate these pathways, focusing on enzyme inhibition and receptor-level interactions.

Enzyme Inhibition Assays and Binding Site Characterization

The biological effects of these compounds are often mediated by their ability to inhibit specific enzymes. The anti-inflammatory actions, for instance, are linked to the inhibition of enzymes like COX-2 and proteinases. As mentioned, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were potent inhibitors of trypsin nih.gov. The mechanism often involves the binding of the compound to the active site of the enzyme, thereby blocking its catalytic function. The hydroxyl and carboxylic acid groups of the core salicylic acid structure are critical for forming hydrogen bonds and ionic interactions within these binding sites nih.gov.

In the context of anticancer activity, molecular docking studies of 6-bromo quinazoline derivatives identified the epidermal growth factor receptor (EGFR) as a potential target. The compounds were found to establish hydrogen bonds and other key interactions with residues in the binding site of the enzyme nih.gov. Other studies on different scaffolds have identified targets such as the proto-oncogene tyrosine-protein kinase (ATP-Src) researchgate.net.

Receptor Interaction Profiling

The anti-inflammatory effects of derivatives such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde are mediated through the inactivation of key signaling pathways. Research has shown that this compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). This, in turn, prevents the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response researchgate.net. A similar mechanism involving the downregulation of MAPKs and NF-κB activation was observed for the derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid in microglial cells nih.gov. These findings indicate that the derivatives interfere with intracellular signaling cascades that are crucial for the expression of pro-inflammatory genes.

Modulation of Specific Biological Pathways

Derivatives of the 2-hydroxybenzoic acid scaffold, including those related to this compound, have been shown to modulate several biological pathways, indicating a broad potential for therapeutic applications. The core structure, characterized by a benzene (B151609) ring with hydroxyl and carboxylic acid groups, allows for diverse chemical modifications, leading to compounds that can interact with a range of biological targets. nih.govnih.gov These interactions can lead to the inhibition of enzymes crucial for disease progression. Investigations have revealed that analogues can influence pathways involved in metabolic diseases, viral infections, and inflammation. For instance, derivatives have been identified as inhibitors of sirtuin deacetylases (SIRT5), which are key regulators in metabolic pathways like ammonia (B1221849) detoxification and fatty acid oxidation. nih.gov Furthermore, modifications of the core structure have produced compounds with potential to act as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net Other significant pathways targeted by derivatives include the HIV-1 integrase enzyme, essential for viral replication, and the sodium-glucose cotransporter 2 (SGLT2), a key protein in glucose reabsorption. nih.govnih.gov

Target Identification and Validation

Analogues of this compound have been identified as crucial intermediates in the synthesis of Sodium-Glucose Transporter 2 (SGLT2) inhibitors. nih.gov SGLT2 inhibitors represent a significant class of anti-diabetic medications with a novel mechanism of action that involves blocking glucose reabsorption in the kidneys. nih.gov Specifically, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for a family of promising SGLT2 inhibitors that have been investigated in preclinical and Phase I studies for diabetes therapy. nih.gov The development of practical, industrial-scale processes for producing these intermediates underscores their importance in manufacturing next-generation therapeutic agents for diabetes. nih.gov

The hydrazone functional group, when incorporated into various molecular scaffolds, is known to produce a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govnih.gov Hydrazones derived from the related salicylaldehyde (B1680747) scaffold have demonstrated significant anti-inflammatory and peripheral anti-nociceptive properties in animal models. nih.gov

Human neutrophil elastase (HNE) and cathepsins are serine and cysteine proteases, respectively, that play critical roles in the inflammatory cascade. nih.govnih.gov Overactivity of these enzymes is implicated in the tissue damage associated with various inflammatory diseases, making them important therapeutic targets. nih.gov For example, cathepsin C is responsible for activating neutrophil serine proteases like elastase, and its inhibition is a therapeutic strategy for inflammatory conditions. nih.gov While hydrazide-based molecules are being explored as inhibitors for these proteases, direct studies evaluating the inhibitory effects of hydrazone derivatives of this compound on Cathepsin E and human neutrophil elastase specifically are not prominent in the available research. However, the known anti-inflammatory profile of related salicylaldehyde hydrazones suggests the potential for this class of compounds to interact with inflammatory enzyme targets. nih.gov

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme that catalyzes the insertion of viral DNA into the host cell's genome, making it a critical target for antiretroviral therapy. nih.gov Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have been identified as a novel class of HIV-1 integrase inhibitors. nih.gov

Derivatives based on a chalcone (B49325) pharmacophore have been developed and tested for their ability to inhibit this enzyme. In one study, a lead chalcone compound demonstrated an IC₅₀ value of 2 µM for both the 3'-processing and strand transfer reactions mediated by HIV-1 integrase. Through further development using pharmacophore models, new structurally diverse inhibitors were discovered. One such derivative exhibited an even greater potency with an IC₅₀ value of 0.6 µM against the strand transfer process, demonstrating a significant improvement over the original lead compound. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Chalcone Derivatives

| Compound | Type | Target Reaction | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Lead Chalcone | Chalcone | 3'-Processing & Strand Transfer | 2 | nih.gov |

| Optimized Derivative | Chalcone | Strand Transfer | 0.6 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the 2-hydroxybenzoic acid scaffold, SAR studies have provided valuable insights.

In the context of HIV-1 integrase inhibitors based on a chalcone structure, pharmacophore modeling was used to identify the key chemical features required for biological activity. nih.gov This approach allows for the discovery of structurally diverse inhibitors that retain the necessary interactions with the enzyme's active site. nih.gov

For a different class of targets, SIRT5 inhibitors, detailed SAR studies on 2-hydroxybenzoic acid derivatives revealed critical structural elements. The research demonstrated that the carboxylic acid and the adjacent hydroxyl group are essential for maintaining inhibitory activity. nih.gov Molecular docking studies showed that the carboxylate group forms a bidentate salt bridge with an arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) in the enzyme's binding pocket. The hydroxyl group also contributes to binding by forming a hydrogen bond. The studies also explored the effect of substituents on the benzene ring, finding that substitution at the para-position was generally preferred over meta- or ortho-positions for maintaining or improving activity. nih.gov This systematic analysis helps guide the rational design of more potent and selective inhibitors.

Preclinical Research and Therapeutic Implications of Highly Active Analogues

The preclinical research on analogues of this compound points toward several promising therapeutic applications. The development of highly active analogues has established a foundation for their potential use in treating a range of significant diseases.

Anti-Diabetic Agents: The role of this compound's analogues as key intermediates in the synthesis of SGLT2 inhibitors is a major finding. nih.gov SGLT2 inhibitors are an established class of drugs for type 2 diabetes, and ongoing research into new derivatives could lead to improved therapies. nih.gov

Anti-HIV Agents: Chalcone derivatives have shown potent inhibitory activity against HIV-1 integrase, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov This identifies them as a promising scaffold for the development of new antiretroviral drugs. The ability to use pharmacophore models to discover structurally diverse inhibitors suggests that this line of research could yield candidates with favorable pharmacokinetic profiles. nih.gov

Anti-Inflammatory Agents: The demonstrated analgesic and anti-inflammatory activities of related salicylaldehyde hydrazones in animal models indicate a potential for treating inflammatory conditions. nih.gov Further investigation into specific targets like COX-2 or neutrophil elastase could lead to the development of novel non-steroidal anti-inflammatory drugs. researchgate.net

Applications in Advanced Materials and Chemical Sciences

Role as a Synthetic Building Block in Complex Molecular Architectures

5-Bromo-2-hydroxy-4-methylbenzoic acid is recognized as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The reactivity of its distinct functional groups—the carboxylic acid, the phenolic hydroxyl group, and the reactive aromatic ring—can be selectively exploited to build elaborate molecular frameworks.

The primary reactions that enable its role as a synthetic intermediate include:

Esterification: The carboxylic acid group readily reacts with alcohols to form esters. For example, its methyl ester derivative, methyl 5-bromo-2-hydroxy-4-methylbenzoate, is a key intermediate synthesized through reactions with agents like methyl iodide. nih.govchemicalbook.com

Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other functional groups through various nucleophilic substitution reactions, allowing for diverse molecular modifications.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, transforming the molecule into a different class of compound for further synthetic steps.

The molecular architecture of the compound, featuring a planar benzene (B151609) ring with a specific arrangement of electron-donating (methyl, hydroxyl) and electron-withdrawing (bromo, carboxylic acid) groups, creates a unique electronic environment. This controlled electronic and steric landscape makes it a candidate for synthesizing larger, well-defined structures, including heterocyclic compounds which are significant in medicinal chemistry. While direct synthesis of complex pharmaceuticals from this specific acid is not widely documented, its structural motifs are found in various biologically active molecules, highlighting its potential as a precursor. The principles of using related bromo-indoles and α-bromo ketones in syntheses like the Larock-type and Bischler–Möhlau reactions to create complex heterocyclic systems further underscore the potential of bromo-functionalized building blocks. nih.gov

Table 1: Key Reactions of this compound for Synthesis

| Reaction Type | Functional Group Involved | Product Type | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | Intermediate for further synthesis |

| Nucleophilic Substitution | Bromine Atom | Substituted Benzoic Acid | Diversification of molecular structure |

| Oxidation | Hydroxyl Group | Carbonyl Compound | Access to different chemical classes |

| Amide Coupling | Carboxylic Acid | Amide | Building block for peptides, polymers |

Integration into Specialty Chemical and Material Development

The chemical properties of this compound make it suitable for integration into the development of specialty chemicals and advanced materials. It has been identified as a precursor in the production of dyes and pigments, where the substituted aromatic ring can act as a chromophore.

Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows it to act as a monomer in polymerization reactions. This could lead to the formation of specialty polymers such as polyesters or polyamides with tailored properties like thermal stability or specific reactivity conferred by the bromo- and methyl-substituted ring. While specific polymers derived from this exact monomer are not extensively detailed in available literature, the use of similar hydroxybenzoic acids, such as 4-hydroxybenzoic acid, to form coordination polymers with metal ions like Li⁺, Mg²⁺, and Cu²⁺ is well-established. rsc.org These materials can form complex 2D or 3D networks with channels and are investigated for applications in gas storage and catalysis. rsc.org This suggests a strong potential for this compound to form analogous functional coordination polymers.

Chemo-sensing Applications of Derived Structures